H-Gly-Pro-Arg-OH.Acetate
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Overview
Description
H-Gly-Pro-Arg-OHIt is primarily known for its role as a fibrin polymerization inhibitor, which means it can inhibit the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This compound has significant applications in scientific research, particularly in the fields of biology and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Gly-Pro-Arg-OH.Acetate is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Gly-Pro-Arg-OH.Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids: glycine, proline, and arginine .
Scientific Research Applications
H-Gly-Pro-Arg-OH.Acetate has a wide range of applications in scientific research:
Biology: It is used to study cell signaling pathways and protein-protein interactions.
Medicine: It has potential therapeutic applications in treating conditions related to blood clotting and inflammation.
Chemistry: It is used in peptide synthesis and as a model compound for studying peptide behavior and interactions.
Mechanism of Action
H-Gly-Pro-Arg-OH.Acetate exerts its effects by inhibiting the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents fibrin polymerization, which is a crucial step in blood clot formation. By blocking this interaction, this compound can reduce clot formation and has potential therapeutic applications in conditions where clotting is a concern .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Arg-Pro Acetate: Another fibrin polymerization inhibitor with a similar mechanism of action.
Gly-Pro-Arg-Pro Amide: A related compound with similar biological activity.
Uniqueness
H-Gly-Pro-Arg-OH.Acetate is unique in its specific inhibition of the fibrinogen-glycoprotein IIb/IIIa interaction. This specificity makes it a valuable tool in research and potential therapeutic applications. Its stability and solubility in water also contribute to its uniqueness and utility in various experimental settings .
Properties
Molecular Formula |
C15H28N6O6 |
---|---|
Molecular Weight |
388.42 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C13H24N6O4.C2H4O2/c14-7-10(20)19-6-2-4-9(19)11(21)18-8(12(22)23)3-1-5-17-13(15)16;1-2(3)4/h8-9H,1-7,14H2,(H,18,21)(H,22,23)(H4,15,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1 |
InChI Key |
CPPQZQFDCKJXOJ-OZZZDHQUSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)O |
sequence |
GPR |
Origin of Product |
United States |
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